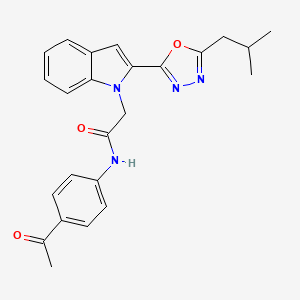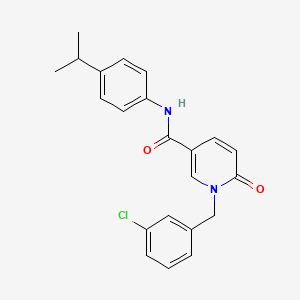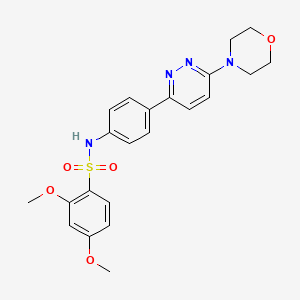
2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B cells, which are involved in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Therefore, inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 inhibits BTK by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling. This leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. Additionally, TAK-659 has been shown to inhibit the production of cytokines and chemokines, which are involved in the pathogenesis of B-cell malignancies. TAK-659 has also been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TAK-659 is its potency and selectivity for BTK, which allows for effective inhibition of 2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide signaling in B-cell malignancies. Additionally, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
Several future directions for TAK-659 research include the evaluation of its efficacy in combination with other targeted therapies, such as PI3K inhibitors, as well as its potential for use in other B-cell malignancies, such as Waldenstrom macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors, including TAK-659 derivatives, may further enhance the therapeutic potential of this class of compounds. Finally, the identification of biomarkers that predict response to BTK inhibitors, including TAK-659, may facilitate patient selection and improve clinical outcomes.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent antitumor activity in vitro and in vivo. In particular, TAK-659 has shown efficacy against CLL and NHL cell lines, as well as primary patient samples. Furthermore, TAK-659 has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-14-18(3)22(15-17(16)2)31(28,29)26-20-6-4-19(5-7-20)21-8-9-23(25-24-21)27-10-12-30-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWENNHYFVANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3312416.png)



![1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312441.png)
![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312444.png)

![1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3312462.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B3312474.png)
![2,4,5-trimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3312476.png)

